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Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2]

It is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. To ensure

the quality, efficacy, and safety of pharmaceutical products, it is crucial to develop and validate

stability-indicating analytical methods. These methods are essential for accurately quantifying

the drug substance in the presence of its degradation products, which may form during

manufacturing, storage, or administration.

This document provides a detailed protocol for a stability-indicating High-Performance Liquid

Chromatography (HPLC) method for the analysis of Sofosbuvir. The method is designed to

separate Sofosbuvir from its potential degradation products formed under various stress

conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1]

Method Development and Validation Workflow
The development and validation of a stability-indicating method is a systematic process. The

following diagram illustrates the key stages involved.
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Caption: Workflow for the development and validation of a stability-indicating analytical method.
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Materials and Reagents
Reference Standard: Sofosbuvir (USP/EP grade)

Chemicals & Solvents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Orthophosphoric acid (AR grade)

Hydrochloric acid (AR grade)

Sodium hydroxide (AR grade)

Hydrogen peroxide (30%, AR grade)

Water (HPLC grade/Milli-Q)

Instrumentation:

HPLC system with UV or PDA detector

Analytical balance

pH meter

Sonicator

Hot air oven

Photostability chamber

Chromatographic Conditions
The following chromatographic conditions have been found suitable for the separation of

Sofosbuvir from its degradation products.
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Parameter Condition

Column
Inertsil C18 (250 mm x 4.6 mm, 5 µm) or

equivalent

Mobile Phase
0.1% Orthophosphoric acid buffer : Acetonitrile

(30:70 v/v)[3]

Flow Rate 1.5 mL/min[3]

Detection Wavelength 260 nm[3][4]

Injection Volume 20 µL

Column Temperature Ambient

Run Time Approximately 10 minutes

Note: The retention time of Sofosbuvir under these conditions is approximately 2.37 minutes.[3]

Experimental Protocols
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Sofosbuvir reference

standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the

mobile phase.

Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a

100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution (for Assay of Tablets):

Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a quantity of the powder equivalent to 100 mg of Sofosbuvir and transfer it

to a 100 mL volumetric flask.

Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking.

Dilute to volume with the mobile phase and mix well.
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Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with

the mobile phase.

Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating

nature of the method. A concentration of 100 µg/mL of Sofosbuvir is typically used for these

studies.

Acid Hydrolysis:

To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl.

Reflux the solution at 70°C for 6 hours.[5]

After cooling, neutralize the solution with 0.1 N NaOH and dilute to 10 mL with the mobile

phase.

Alkaline Hydrolysis:

To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 0.1 N NaOH.

Reflux the solution at 70°C for 10 hours.[5]

After cooling, neutralize the solution with 0.1 N HCl and dilute to 10 mL with the mobile

phase.

Oxidative Degradation:

To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 30% hydrogen peroxide.

Keep the solution at 80°C for 2 days.[6]

Dilute the resulting solution to 10 mL with the mobile phase.

Thermal Degradation:
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Expose the solid Sofosbuvir drug substance to a temperature of 80°C in a hot air oven for 4

hours.[4]

After exposure, accurately weigh an appropriate amount of the stressed drug, dissolve, and

dilute with the mobile phase to obtain a final concentration of 100 µg/mL.

Photolytic Degradation:

Expose the solid Sofosbuvir drug substance to UV light (254 nm) for 24 hours in a

photostability chamber.[6]

After exposure, accurately weigh an appropriate amount of the stressed drug, dissolve, and

dilute with the mobile phase to obtain a final concentration of 100 µg/mL.

Sofosbuvir Degradation Pathway
The following diagram illustrates the potential degradation pathways of Sofosbuvir under

various stress conditions.
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Caption: Potential degradation pathways of Sofosbuvir under stress conditions.
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Method Validation
The developed method should be validated according to ICH Q2(R1) guidelines. The following

parameters should be evaluated.

Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of

components that may be expected to be present, such as impurities, degradants, or matrix

components. The chromatograms of the stressed samples should be compared with that of an

unstressed sample to demonstrate that the peaks of the degradation products are well-

resolved from the Sofosbuvir peak.

Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly

proportional to the concentration of the analyte.

Protocol:

Prepare a series of at least five concentrations of Sofosbuvir working standard solutions

ranging from 100 to 500 µg/mL.[3]

Inject each solution in triplicate.

Plot a calibration curve of the mean peak area against the concentration.

Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the

value that is accepted either as a conventional true value or an accepted reference value and

the value found.

Protocol:
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Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the working

concentration) by spiking a placebo with known amounts of Sofosbuvir.

Analyze each concentration in triplicate.

Calculate the percentage recovery for each level.

Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of

scatter) between a series of measurements obtained from multiple sampling of the same

homogeneous sample under the prescribed conditions.

Repeatability (Intra-day Precision): Analyze six replicate injections of the 100% test

concentration on the same day and under the same experimental conditions.

Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day,

with a different analyst, and/or on a different instrument.

Calculate the % Relative Standard Deviation (%RSD) for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily

quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can

be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be calculated based on the standard deviation of the response and the

slope of the calibration curve:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope

of the calibration curve.

Robustness
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The robustness of an analytical procedure is a measure of its capacity to remain unaffected by

small, but deliberate variations in method parameters and provides an indication of its reliability

during normal usage.

Protocol:

Introduce small variations in the method parameters, such as:

Flow rate (± 0.1 mL/min)

Mobile phase composition (± 2% organic)

Detection wavelength (± 2 nm)

Analyze the system suitability parameters for each variation.

Data Presentation
The quantitative data from the validation studies should be summarized in clear and concise

tables.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value

Tailing Factor ≤ 2

Theoretical Plates ≥ 2000

%RSD of Peak Areas ≤ 2.0%

Table 2: Linearity Data
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Concentration (µg/mL) Mean Peak Area

100

200

300

400

500

Correlation Coefficient (r²) ≥ 0.999

Slope

Y-intercept

Table 3: Accuracy (% Recovery)

Spiked Level
Amount Added
(µg/mL)

Amount Found
(µg/mL)

% Recovery

80%

100%

120%

Table 4: Precision Data

Precision Type %RSD

Repeatability

Intermediate Precision

Table 5: LOD and LOQ
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Parameter Result (µg/mL)

LOD

LOQ

Table 6: Forced Degradation Results

Stress Condition % Degradation

Acid Hydrolysis

Alkaline Hydrolysis

Oxidative Degradation

Thermal Degradation

Photolytic Degradation

Conclusion
The described HPLC method is simple, specific, accurate, and precise for the determination of

Sofosbuvir in the presence of its degradation products. The method has been developed and

validated as per the ICH guidelines and can be successfully applied for the routine quality

control analysis of Sofosbuvir in bulk and pharmaceutical dosage forms. The forced

degradation studies confirm the stability-indicating nature of the method.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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